

An In-depth Technical Guide to (3-Bromophenyl)triphenylsilane: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: (3-Bromophenyl)triphenylsilane

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Abstract

(3-Bromophenyl)triphenylsilane is a pivotal bifunctional organosilane compound that serves as a versatile building block in modern synthetic chemistry. Its unique structure, featuring a reactive bromophenyl group and a sterically demanding, electronically-influential triphenylsilyl moiety, makes it a valuable intermediate in the synthesis of complex organic molecules, functional materials for electronics, and novel pharmaceutical scaffolds. This guide provides a comprehensive overview of its physical and chemical properties, a detailed, field-tested synthesis protocol with mechanistic insights, and a discussion of its applications for researchers in materials science and drug development.

Introduction and Overview

(3-Bromophenyl)triphenylsilane, also known as 3-Bromotetraphenylsilane, is an aromatic compound characterized by a triphenylsilyl group and a bromine atom attached to a central benzene ring at the meta-position. This substitution pattern provides two distinct reactive sites: the carbon-bromine bond, which is amenable to a wide array of cross-coupling reactions, and the bulky triphenylsilyl group, which can influence the molecule's solubility, thermal stability, and solid-state morphology.

Its utility stems from this dual nature. The aryl bromide functionality is a classical handle for forming new carbon-carbon and carbon-heteroatom bonds, while the triphenylsilyl group is

instrumental in designing materials with specific electronic and physical properties. Consequently, this compound is frequently employed in the development of organic light-emitting diodes (OLEDs) and as a complex intermediate in multi-step organic syntheses.^{[1][2]}

Physicochemical Properties

The fundamental physical and chemical properties of **(3-Bromophenyl)triphenylsilane** are summarized below. These data are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

Property	Value	Source(s)
CAS Number	185626-73-7	[3]
Molecular Formula	C ₂₄ H ₁₉ BrSi	[3]
Molecular Weight	415.40 g/mol	[3]
Appearance	White to light yellow powder or crystal	[1]
Melting Point	135.0 to 139.0 °C	[1]
Boiling Point	469.9 ± 37.0 °C (Predicted)	[1]
Density	1.30 ± 0.1 g/cm ³ (Predicted)	[1]
Purity	≥97% or ≥98.0% (GC), depending on supplier	[3]
Storage	Sealed in a dry place at room temperature	[1]
Synonyms	3-Bromotetraphenylsilane	[3]

Synthesis and Mechanistic Insights

The synthesis of **(3-Bromophenyl)triphenylsilane** is reliably achieved through a lithium-halogen exchange reaction followed by nucleophilic substitution. This method offers high yields and is scalable for laboratory purposes.

Experimental Protocol: Synthesis from 1,3-Dibromobenzene

This protocol is adapted from established procedures and provides a robust method for obtaining the target compound with high purity.^[1]

Step 1: Lithiation of 1,3-Dibromobenzene

- To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,3-Dibromobenzene (20 g, 84.77 mmol).
- Add 500 mL of anhydrous tetrahydrofuran (THF) and stir to dissolve.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-Butyllithium (n-BuLi, 2.5 M solution in hexanes, 33.9 mL, 84.77 mmol) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
- Stir the resulting mixture at -78 °C for 1 hour.

Step 2: Silylation

- In a separate dry flask, dissolve Chlorotriphenylsilane (29.9 g, 101.7 mmol) in 100 mL of anhydrous THF.
- Add the Chlorotriphenylsilane solution to the reaction mixture from Step 1 at -78 °C.
- After the addition is complete, slowly warm the reaction mixture to room temperature and stir for 12 hours.

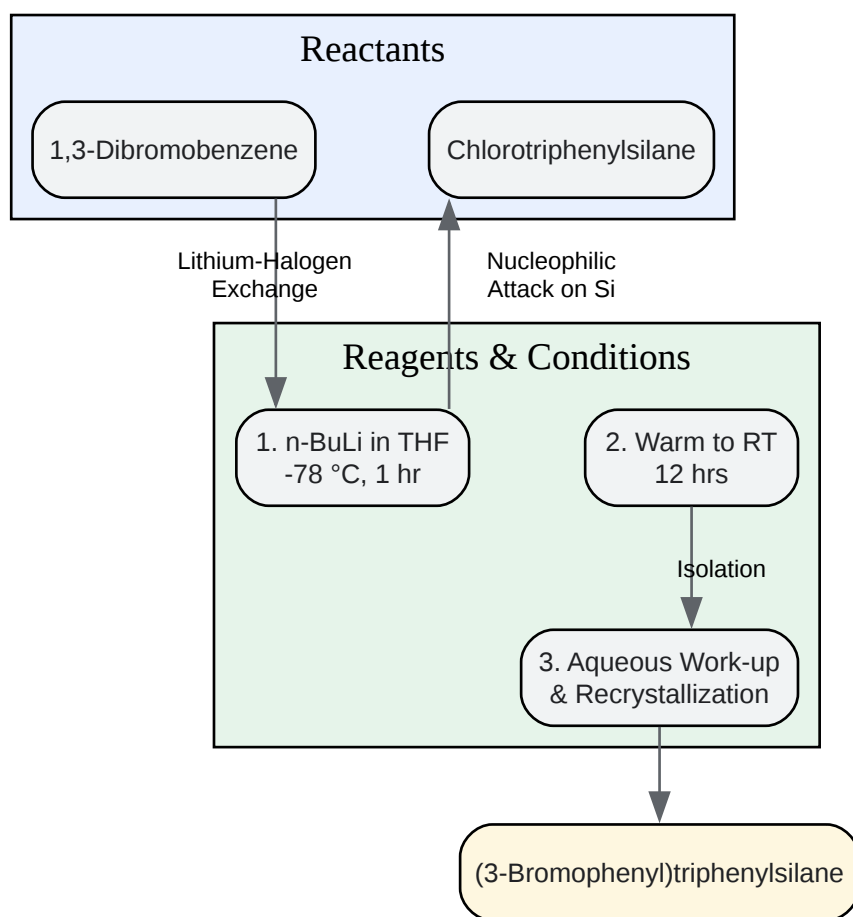
Step 3: Work-up and Purification

- Quench the reaction by carefully adding 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

- Combine the organic layers and wash with distilled water (2 x 100 mL) and then with brine (1 x 100 mL).
- Dry the organic phase over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure.
- Recrystallize the crude product from a 1:10 mixture of dichloromethane (MC) and methanol (MeOH) to yield **(3-Bromophenyl)triphenylsilane** as a crystalline solid (Typical yield: ~18 g, 95%).^[1]

Causality and Mechanistic Discussion

The choice of n-BuLi at low temperatures is critical. n-BuLi is a potent organolithium reagent that selectively performs a lithium-halogen exchange with one of the bromine atoms on the 1,3-dibromobenzene ring. The extremely low temperature (-78 °C) prevents side reactions, such as deprotonation of the aromatic ring or reaction at the second bromine atom. This step generates a highly nucleophilic aryllithium intermediate. This intermediate then acts as a potent nucleophile, attacking the electrophilic silicon center of chlorotriphenylsilane and displacing the chloride leaving group in a standard nucleophilic substitution reaction to form the stable C-Si bond.



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Caption: Synthesis workflow for **(3-Bromophenyl)triphenylsilane**.

Chemical Reactivity and Synthetic Utility

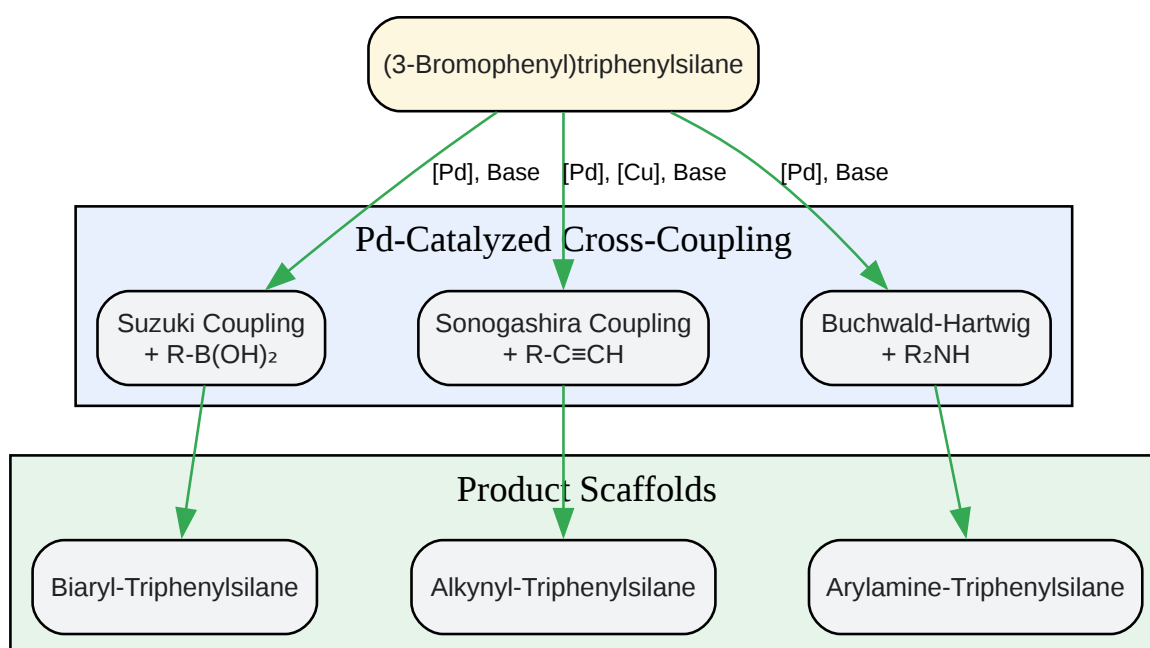
The synthetic versatility of **(3-Bromophenyl)triphenylsilane** is primarily dictated by the C-Br bond, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures.

Key Reactions:

- **Suzuki-Miyaura Coupling:** Reacts with aryl or vinyl boronic acids (or their esters) to form new C-C bonds, yielding complex biaryl structures. This is a go-to reaction for building the core of many organic electronic materials and pharmaceutical candidates.^{[4][5][6]}

- Sonogashira Coupling: Couples with terminal alkynes to produce arylalkynes. This reaction is invaluable for creating rigid, linear molecular scaffolds used in materials science and the synthesis of natural products.[7][8][9]
- Buchwald-Hartwig Amination: Forms C-N bonds by reacting with amines, a critical transformation in the synthesis of many pharmaceuticals that contain arylamine motifs.
- Heck Coupling: Reacts with alkenes to form substituted alkenes.

The triphenylsilyl group, while generally unreactive under these conditions, exerts significant steric hindrance. This can influence regioselectivity in subsequent reactions and impacts the final conformation and packing of the molecule in the solid state, a key consideration in materials science.



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Caption: Synthetic utility via cross-coupling reactions.

Spectroscopic Characterization

While specific spectral data can vary slightly based on the solvent and instrument used, the following are the expected characteristic signatures for **(3-Bromophenyl)triphenylsilane**,

crucial for its identification and quality control.

- ^1H NMR: The spectrum will be dominated by signals in the aromatic region (approx. 7.2-7.8 ppm). Due to the complex coupling patterns of the four phenyl rings, this region will appear as a series of overlapping multiplets. The protons on the brominated ring will have distinct chemical shifts and coupling patterns compared to the three equivalent phenyl rings of the silyl group.
- ^{13}C NMR: Multiple signals will be observed in the aromatic region (~120-140 ppm). Key signals include the carbon directly bonded to the silicon atom and the carbon bonded to the bromine atom, which will be shifted downfield. The three phenyl groups on the silicon atom will show four distinct signals (ipso, ortho, meta, para).
- IR Spectroscopy:
 - Aromatic C-H Stretch: Peaks will appear just above 3000 cm^{-1} (typically $3050\text{-}3100\text{ cm}^{-1}$).
[10]
 - Aromatic C=C Stretch: A series of sharp absorptions will be present in the $1400\text{-}1600\text{ cm}^{-1}$ region.[10]
 - Si-Phenyl (Si-Ph) Stretch: A characteristic strong band is often observed around $1100\text{-}1120\text{ cm}^{-1}$.
 - C-Br Stretch: A weak to medium absorption is expected in the fingerprint region, typically between $515\text{-}690\text{ cm}^{-1}$. [10][11]
- Mass Spectrometry (MS): The mass spectrum will show a distinctive molecular ion peak cluster. Due to the natural abundance of bromine isotopes (^{79}Br and ^{81}Br) in an approximate 1:1 ratio, two peaks of nearly equal intensity will be observed for the molecular ion (M^+) and the $\text{M}+2$ peak, separated by 2 m/z units.[12][13][14][15] This 1:1 isotopic pattern is a definitive signature for the presence of a single bromine atom in the molecule.

Applications in Research and Drug Development

The unique properties of **(3-Bromophenyl)triphenylsilane** make it a valuable compound in several high-technology fields.

- **Organic Electronics (OLEDs):** This compound is used as a key intermediate or building block for materials in Organic Light-Emitting Diodes (OLEDs).[1] The triphenylsilyl group can enhance the thermal and morphological stability of organic semiconductor materials, while the bromophenyl moiety allows for the extension of conjugation through cross-coupling, enabling the fine-tuning of the material's electronic properties, such as its emission color and charge transport capabilities.[2][16]
- **Drug Discovery and Development:** In medicinal chemistry, the introduction of a bulky triphenylsilyl group can significantly alter the pharmacokinetic properties of a drug candidate, influencing its solubility, metabolic stability, and lipophilicity. **(3-Bromophenyl)triphenylsilane** serves as a versatile scaffold, allowing for the systematic exploration of chemical space. The C-Br bond can be used to attach the silylated phenyl core to other parts of a molecule, creating novel and complex structures for biological screening.

Safety and Handling

While a specific, detailed safety data sheet (SDS) should always be consulted, general laboratory best practices should be followed when handling **(3-Bromophenyl)triphenylsilane**.

- **Handling:** Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1] The compound is stable under recommended storage conditions.

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